2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
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Overview
Description
2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly valuable in fields such as drug discovery, organic synthesis, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and sulfonamide derivatives, such as:
- 2-methyl-N-(1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide
- 2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propane-1-sulfonamide.
Uniqueness
The uniqueness of 2-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13(2)12-25(22,23)19-15-7-8-16-14(11-15)5-3-9-20(16)18(21)17-6-4-10-24-17/h4,6-8,10-11,13,19H,3,5,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAYIVBFMFMUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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